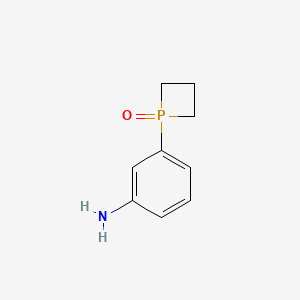
3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline, also known as OPA or OPAA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a phosphorus-containing analog of aniline, which makes it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Drug Discovery and Chemical Synthesis
Oxetane incorporation into molecules, such as "3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline," can significantly affect a compound's solubility, lipophilicity, metabolic stability, and conformational preference. For example, replacing gem-dimethyl groups with oxetanes can enhance aqueous solubility and reduce metabolic degradation rates. This structural modification provides a foundation for the use of oxetanes in chemistry and drug discovery, offering a pathway to novel oxetanes not previously documented (Wuitschik et al., 2010).
Materials Science: Conductivity and Electroluminescence
The oxidative polymerization of aniline by phosphomolybdic acid leads to the formation of hybrid organic-inorganic materials, combining the good conductivity of the polymer matrix with the added electroactivity of the inorganic cluster. This results in materials that can function as efficient electrodes (Gómez‐Romero et al., 1997).
Corrosion Inhibition
The synthesized compound "(NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline" exhibits efficient inhibition of corrosion in metals, showcasing how structural modifications in aniline derivatives can lead to significant applications in industrial materials protection (Daoud et al., 2014).
Electroluminescence
Novel classes of color-tunable emitting amorphous molecular materials, which include derivatives of aniline, demonstrate significant potential for electroluminescence applications. These materials emit multicolor light, including white, and serve as excellent emitting materials for organic electroluminescent devices (Doi et al., 2003).
Catalysis
Aniline derivatives have been shown to catalyze important bioconjugation reactions, such as oxime ligation and hydrazone-oxime exchange, with improved efficiency compared to aniline. This catalytic activity is crucial for the development of bioconjugates for therapeutic and research applications, demonstrating the versatility of aniline derivatives in catalyzing reactions under physiological conditions (Rashidian et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been used as corrosion inhibitors for mild steel . The compound interacts with the steel surface to prevent corrosion.
Mode of Action
It can be inferred from similar compounds that it forms a protective adsorption layer on the mild steel surface, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .
Biochemical Pathways
The compound’s interaction with the steel surface to form a protective layer suggests it may influence surface chemistry and corrosion processes .
Result of Action
The result of the action of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is the formation of a protective layer on the mild steel surface, which inhibits corrosion and prolongs the lifespan of the equipment .
Action Environment
The action of 3-(1-Oxo-1lambda5-phosphetan-1-yl)aniline is influenced by environmental factors such as temperature and concentration. The inhibition efficiency increases with increasing inhibitor concentration, while it decreases with rising temperature .
Propiedades
IUPAC Name |
3-(1-oxo-1λ5-phosphetan-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NOP/c10-8-3-1-4-9(7-8)12(11)5-2-6-12/h1,3-4,7H,2,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKAJODCUQJNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(C1)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2740242.png)
![(3aR,6aS)-tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B2740244.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2740245.png)
![5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2740250.png)
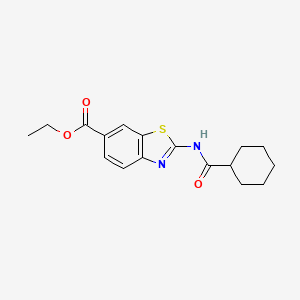
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)
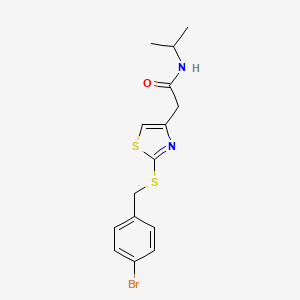

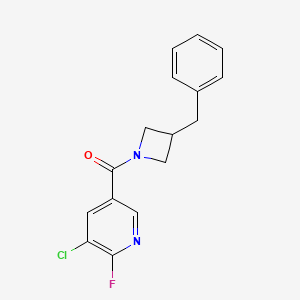
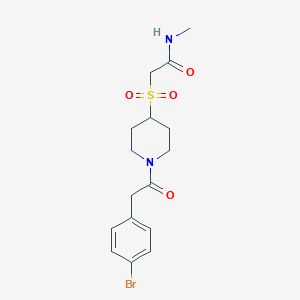
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)
![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)

![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)